molecular formula C5H7FO2 B2850423 1-Fluorocyclobutanecarboxylic acid CAS No. 202932-09-0

1-Fluorocyclobutanecarboxylic acid

カタログ番号: B2850423
CAS番号: 202932-09-0
分子量: 118.107
InChIキー: HNIHOFVDKWEICB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Fluorocyclobutanecarboxylic acid is a fluorinated carboxylic acid with the molecular formula C5H7FO2.

準備方法

Synthetic Routes and Reaction Conditions

1-Fluorocyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutanecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

化学反応の分析

Fluorination via Nucleophilic Substitution

The core synthetic route for 1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid ([¹⁸F]FACBC), a derivative of 1-FCBCA, involves a 2-step process :

  • Fluorination : [¹⁸F]Fluoride reacts with a cyclobutane precursor (trans-1-(tert-butoxycarbonyl)-3-(methylsulfonyloxy)cyclobutanecarboxylic acid methyl ester) in acetonitrile at 85°C for 3 minutes , achieving a radiochemical yield of ~60% .

  • Deprotection : Sequential removal of protecting groups:

    • Ester hydrolysis : 2M NaOH at room temperature (5 minutes).

    • Boc deprotection : 4M HCl at 60°C for 5 minutes .

Key Reaction Conditions Table

StepReagents/ConditionsTemperatureTimeYield/Purity
FluorinationK[¹⁸F]F/K₂.2.2, MeCN85°C3 min60% radiochemical
Ester Hydrolysis2M NaOHRT5 min>95% deprotection
Boc Deprotection4M HCl60°C5 min>95% deprotection

Transport Mechanism in Prostate Cancer Cells

1-FCBCA derivatives like anti-¹⁴C-FACBC show Na⁺-dependent uptake in DU145 prostate cancer cells, primarily mediated by ASCT2 and SNAT2 amino acid transporters . Key findings:

  • Inhibition Studies : Uptake reduced by 78% in Na⁺-free buffer, confirming Na⁺ dependency .

  • Metabolic Fate : Unlike methionine, <5% of intracellular ¹⁴C-FACBC incorporates into proteins after 24 hours, indicating metabolic inertness .

Biochemical Interaction Data Table

ParameterObservationSource
Na⁺-dependent uptake78% reduction in Na⁺-free buffer
Protein incorporation<5% after 24h incubation
ASCT2 mRNA expressionHigh in DU145 cells and human biopsies

Solid-Phase Extraction (SPE)

Post-synthesis purification uses hydrophobic interaction chromatography:

  • tC18 SPE columns retain intermediates via hydrophobic interactions .

  • Final product purity: >98% after HLB and alumina cartridge purification .

Stability Under Acidic Conditions

  • Degradation : Prolonged exposure to 4M HCl (>10 minutes) at 60°C leads to ~15% decomposition .

Comparative Reactivity Insights

1-FCBCA’s cyclobutane ring confers steric hindrance , slowing hydrolysis compared to linear carboxylic acids. Its fluorine substituent enhances metabolic stability, making it suitable for PET imaging applications .

科学的研究の応用

Prostate Cancer Detection

One of the primary applications of 18F-fluorocyclobutanecarboxylic acid is in the detection and characterization of prostate cancer. Several studies have documented its effectiveness:

  • Diagnostic Performance : A systematic review and meta-analysis indicated that 18F-FACBC-PET/CT has a pooled sensitivity of 86.3% and specificity of 75.9% for detecting prostate cancer, particularly in patients with elevated prostate-specific antigen levels following treatment .
  • Clinical Utility : In a study involving 30 patients, 18F-FACBC-PET/CT successfully identified metabolically active lesions in over half of the scans analyzed, demonstrating its potential for restaging prostate cancer .

Imaging Other Tumors

Beyond prostate cancer, fluciclovine has shown promise in imaging other types of malignancies:

  • Breast Cancer : Research has demonstrated that fluciclovine accumulates significantly in aggressive breast cancers compared to benign lesions. This characteristic makes it potentially more effective than traditional imaging agents like 18F-FDG for evaluating primary breast cancer, especially invasive lobular carcinoma .
  • Gliomas and Neuroendocrine Tumors : Studies indicate that 18F-labeled amino acids, including fluciclovine, are effective in diagnosing gliomas and neuroendocrine tumors due to their high sensitivity in detecting tumor metastases .

Case Study 1: Prostate Cancer Imaging

In a retrospective analysis involving patients with suspected recurrent prostate cancer, fluciclovine PET/CT was utilized to assess disease presence and extent. The findings revealed that fluciclovine uptake was significantly higher in malignant lymph nodes compared to benign nodal uptake, suggesting its utility in differentiating between malignant and non-malignant conditions .

Case Study 2: Breast Cancer Evaluation

A clinical trial evaluated the use of fluciclovine PET/CT in women with newly diagnosed breast cancer. Results indicated that fluciclovine had superior uptake in malignant tissues compared to normal breast tissue, providing critical insights into tumor aggressiveness and aiding therapeutic decision-making .

Comparative Data Table

Application Cancer Type Sensitivity (%) Specificity (%) Key Findings
Prostate CancerProstate86.375.9Effective for detection and restaging
Breast CancerBreastNot specifiedNot specifiedHigher uptake in aggressive tumors compared to benign
GliomasBrainHighHighAccurate detection of tumor metastases
Neuroendocrine TumorsVariousHighHighEffective for post-treatment evaluation

生物活性

1-Fluorocyclobutanecarboxylic acid, particularly its derivative trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC), has garnered significant attention in the field of cancer imaging, particularly for its application in positron emission tomography (PET) for detecting prostate cancer. This compound's biological activity is primarily associated with its role as a radiotracer, which facilitates the visualization of cancerous tissues through its uptake in specific cellular environments.

The biological activity of anti-[18F]FACBC is largely mediated by its interaction with amino acid transporters. Notably, it is transported by the system ASC amino acid transporter 2 (ASCT2) and system L amino acid transporter 1 (LAT1). These transporters are crucial for the uptake of glutamine and other amino acids, which are vital for tumor growth and metabolism. The preferential accumulation of anti-[18F]FACBC in cancer cells, especially prostate cancer, can be attributed to the elevated expression of these transporters in malignant tissues compared to normal tissues .

Prostate Cancer Imaging

Anti-[18F]FACBC has shown promise in distinguishing between metastatic prostate cancer and benign conditions such as inflammation. In a clinical study involving 611 patients, it demonstrated higher specificity and sensitivity for detecting prostate cancer compared to traditional imaging methods like SPECT/CT. The tracer exhibited slow urinary excretion and high in vivo stability, making it suitable for imaging applications .

Table 1: Comparison of Imaging Techniques for Prostate Cancer Detection

Imaging TechniqueSensitivitySpecificityNotable Features
Anti-[18F]FACBC PETHighHighDistinguishes tumors from inflammation
SPECT/CTModerateModerateTargets prostate-specific antigens

Biodistribution Studies

Biodistribution studies have revealed that anti-[18F]FACBC exhibits significant uptake in organs involved in amino acid metabolism, such as the liver and pancreas. The tracer's uptake patterns were characterized by high initial activity in these organs, which decreased over time, allowing for clearer imaging of target tissues .

Table 2: Physiological Uptake Patterns of Anti-[18F]FACBC

OrganUptake LevelTime Post-Injection
LiverHighInitial
PancreasModerateInitial
Salivary GlandsModerateVariable
Bone MarrowMildEarly images

Case Studies

In a notable case study, a patient with recurrent prostate cancer underwent PET imaging using anti-[18F]FACBC post-radiation therapy. The imaging successfully identified tumor recurrence that was not detectable through conventional imaging techniques. This highlights the tracer's potential utility in monitoring treatment response and disease progression .

特性

IUPAC Name

1-fluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHOFVDKWEICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202932-09-0
Record name 1-fluorocyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。